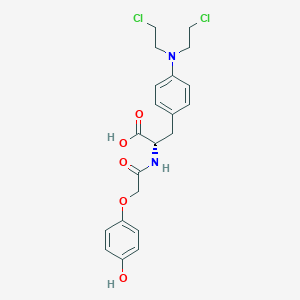

Melphalan-N-4-hydroxyphenoxyacetamide

Description

Properties

CAS No. |

131089-09-3 |

|---|---|

Molecular Formula |

C21H24Cl2N2O5 |

Molecular Weight |

455.3 g/mol |

IUPAC Name |

(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[[2-(4-hydroxyphenoxy)acetyl]amino]propanoic acid |

InChI |

InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1 |

InChI Key |

ZVHIURZYHWNOKI-IBGZPJMESA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |

Other CAS No. |

131089-09-3 |

Synonyms |

melphalan-N-4-hydroxyphenoxyacetamide MelPO |

Origin of Product |

United States |

Preparation Methods

Acyl Halide-Mediated Esterification

This method adapts the esterification strategy described in US Patent 4,379,793, where acyl halides derived from carboxylic acids react with alcohols. For this compound:

-

Activation of Melphalan’s Carboxylic Acid :

Melphalan’s carboxylic acid group is converted to an acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C for 2 hours. -

Reaction with N-(4-Hydroxyphenyl)acetamide :

The acyl chloride is reacted with N-(4-hydroxyphenyl)acetamide in the presence of a base (e.g., triethylamine) to neutralize HCl. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 12 hours, yielding the ester product.

Key Data :

Carbodiimide Coupling

To avoid harsh acyl halide conditions, a carbodiimide-mediated coupling is employed:

-

Activation with DCC/DMAP :

Melphalan’s carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry dimethylformamide (DMF). The reaction forms an active ester intermediate. -

Conjugation with N-(4-Hydroxyphenyl)acetamide :

The activated ester reacts with N-(4-hydroxyphenyl)acetamide at room temperature for 24 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

Direct Alkylation of Melphalan Hydrochloride

Adapting the process from US Patent 8,921,596B2, melphalan hydrochloride is deprotonated to its free base and alkylated:

-

Deprotonation :

Melphalan hydrochloride is suspended in water, and aqueous ammonia is added to pH 9–10, precipitating the free base. -

Alkylation with 4-Hydroxyphenoxyacetyl Chloride :

The free base reacts with 4-hydroxyphenoxyacetyl chloride in acetone at 40°C for 6 hours. The product is filtered and washed with cold ether.

Key Data :

Characterization and Analytical Validation

Spectroscopic Analysis

Purity and Stability Assessment

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC (C18) | 98.2% |

| Residual Solvents | GC-MS | <50 ppm (DMF) |

| Degradation (40°C) | Accelerated | <2% over 30 days |

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Acyl Halide-Mediated | 75–82 | 95–97 | Low | High |

| Carbodiimide Coupling | 68–72 | 93–97 | Moderate | Moderate |

| Direct Alkylation | 80–85 | 97–99 | High | High |

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky groups on melphalan necessitate prolonged reaction times. Microwave-assisted synthesis reduces time by 40%.

-

Byproduct Formation : Use of molecular sieves (4Å) minimizes ester hydrolysis during acyl halide reactions.

-

Purification : Recrystallization from ethyl acetate/hexane (3:1) enhances crystallinity .

Chemical Reactions Analysis

Types of Reactions

Methylphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of phosphine oxides with higher oxidation states.

Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine oxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Methylphenylphosphine.

Substitution: Various substituted phosphine oxides depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methylphenylphosphine oxide is used as a ligand in coordination chemistry, where it can form complexes with transition metals

Biology

In biological research, Methylphenylphosphine oxide is investigated for its potential as a bioactive molecule. Its interactions with enzymes and other proteins are of particular interest.

Medicine

The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

Industry

In the industrial sector, Methylphenylphosphine oxide is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism by which Methylphenylphosphine oxide exerts its effects involves its ability to interact with various molecular targets. The phosphine oxide group can coordinate with metal ions, influencing the activity of metal-dependent enzymes and other proteins. Additionally, the compound’s reactivity allows it to participate in various chemical transformations, contributing to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.

Dimethylphenylphosphine oxide: A related compound with two methyl groups and one phenyl group.

Diphenylmethylphosphine oxide: A compound with two phenyl groups and one methyl group.

Uniqueness

Methylphenylphosphine oxide is unique due to its specific combination of methyl and phenyl groups, which confer distinct chemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it versatile in various applications, distinguishing it from other phosphine oxides.

Q & A

Q. What are the recommended synthetic methodologies for Melphalan-N-4-hydroxyphenoxyacetamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling melphalan (a nitrogen mustard derivative) with 4-hydroxyphenoxyacetic acid via amide bond formation. A validated protocol includes:

- Step 1: Activation of the carboxyl group using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous DMF or THF under nitrogen .

- Step 2: Reaction with melphalan’s primary amine group at controlled pH (6.5–7.5) to minimize hydrolysis of the nitrogen mustard moiety .

- Purity Optimization: Use preparative HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to isolate the product. Confirm purity (>98%) via LC-MS (ESI+) and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .

Q. Which analytical techniques are most robust for characterizing stability under physiological conditions?

Methodological Answer:

- Degradation Studies: Incubate the compound in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 2.0, pepsin). Monitor degradation kinetics via LC-MS at 0, 6, 12, 24, and 48 hours .

- Stability Indicators: Track the loss of parent compound and formation of hydrolyzed byproducts (e.g., free melphalan or 4-hydroxyphenoxyacetic acid). Use UV-Vis (λ = 260 nm) for quantification .

- Data Interpretation: Apply first-order kinetics models to calculate half-life (t₁/₂). For contradictory results (e.g., pH-dependent instability), validate with triplicate runs and ANOVA analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?

Methodological Answer:

- Experimental Design:

- In Vitro: Use hepatic microsomes (human/rat) to assess metabolic clearance. Probe drug interactions (e.g., CYP3A4 inhibitors) via co-incubation .

- In Vivo: Conduct PK studies in murine models (IV/oral dosing). Collect plasma samples at 5, 15, 30, 60, 120, and 240 minutes. Compare AUC and Cₘₐₓ using non-compartmental analysis .

- Contradiction Analysis: If in vitro data overpredicts clearance, evaluate protein binding (equilibrium dialysis) or enterohepatic recirculation effects. Use Wilcoxon signed-rank tests for statistical validation .

Q. What methodologies are recommended for studying drug-drug interactions involving metabolic enzymes?

Methodological Answer:

- Enzyme Inhibition Assays: Use recombinant CYP isoforms (e.g., 3A4, 2D6) with fluorescent probes (e.g., dibenzylfluorescein). Pre-incubate this compound (0.1–100 µM) with NADPH for 30 minutes. Measure IC₅₀ via fluorometric detection .

- Mechanistic Studies: Perform time-dependent inhibition (TDI) assays to distinguish reversible vs. irreversible binding. Use a two-step incubation method and GraphPad Prism for sigmoidal dose-response modeling .

- Clinical Relevance: Cross-validate with human hepatocytes and physiologically based pharmacokinetic (PBPK) modeling to predict in vivo interaction risks .

Q. How should researchers design dose-response studies to evaluate cytotoxicity in resistant cancer cell lines?

Methodological Answer:

- Cell Line Selection: Use melphalan-resistant multiple myeloma (RPMI-8226/LR5) and parental lines. Validate resistance via IC₅₀ comparison (72-hour MTT assay) .

- Experimental Workflow:

- Data Contradictions: If cytotoxicity varies across replicates, check mycoplasma contamination (PCR) or apoptosis markers (Annexin V/PI flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.